3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17819333
InChI: InChI=1S/C8H9FN2O/c1-5-2-6(8(10)11-12)4-7(9)3-5/h2-4,12H,1H3,(H2,10,11)
SMILES:
Molecular Formula: C8H9FN2O
Molecular Weight: 168.17 g/mol

3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide

CAS No.:

Cat. No.: VC17819333

Molecular Formula: C8H9FN2O

Molecular Weight: 168.17 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide -

Specification

Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
IUPAC Name 3-fluoro-N'-hydroxy-5-methylbenzenecarboximidamide
Standard InChI InChI=1S/C8H9FN2O/c1-5-2-6(8(10)11-12)4-7(9)3-5/h2-4,12H,1H3,(H2,10,11)
Standard InChI Key VKHMLWOVWNULNP-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=CC(=C1)F)/C(=N/O)/N
Canonical SMILES CC1=CC(=CC(=C1)F)C(=NO)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three key substituents:

  • Fluorine at position 3, influencing electronic distribution and metabolic stability.

  • Methyl group at position 5, contributing to hydrophobic interactions.

  • Carboximidamide group (-C(=NOH)NH2_2) at position 1, enabling hydrogen bonding and coordination chemistry.

The IUPAC name, 3-fluoro-5-methyl-N'-hydroxybenzene-1-carboximidamide, reflects this substitution pattern. The canonical SMILES representation is CC1=CC(=C(C=C1)F)C(=NO)N, while the InChIKey GCYOLTOADFJGCL-UHFFFAOYSA-N provides a unique identifier for database searches .

Physicochemical Properties

PropertyValue
Molecular formulaC8H9FN2O\text{C}_8\text{H}_9\text{FN}_2\text{O}
Molecular weight168.17 g/mol
Hydrogen bond donors2 (N-H and O-H)
Hydrogen bond acceptors3 (N, O, F)
Topological polar surface area72.5 Ų

The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) induces a dipole moment, while the methyl group enhances lipophilicity (logP1.2\log P \approx 1.2), as inferred from analogs like 3-fluoro-4-methylbenzamidine .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step sequence:

  • Nitration: Introduction of a nitro group to 3-fluoro-5-methylbenzene using nitric acid (HNO3\text{HNO}_3) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C.

  • Reduction: Catalytic hydrogenation of the nitro intermediate to an amine using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 gas.

  • Carboximidamide Formation: Reaction with hydroxylamine (NH2OH\text{NH}_2\text{OH}) in ethanol under reflux, yielding the target compound .

Key Reaction:

C7H6FNO2NH2OHC8H9FN2O+H2O\text{C}_7\text{H}_6\text{FNO}_2 \xrightarrow{\text{NH}_2\text{OH}} \text{C}_8\text{H}_9\text{FN}_2\text{O} + \text{H}_2\text{O}

Industrial Manufacturing

Scalable production employs continuous flow reactors to optimize yield (>85%>85\%) and purity (>98%>98\%). Automated systems regulate temperature (5060°C50–60°C) and pressure (23atm2–3 \, \text{atm}), minimizing byproducts like 3-fluoro-5-methylbenzoic acid.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The fluorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with morpholine in dimethylformamide (DMF) at 80°C produces 3-morpholino-5-methyl-N'-hydroxybenzene-1-carboximidamide.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic media cleaves the benzene ring, forming 2-fluoro-4-methyladipic acid.

  • Reduction: Catalytic hydrogenation reduces the carboximidamide group to a primary amine (-CH2NH2\text{-CH}_2\text{NH}_2) .

CompoundTarget EnzymeIC50(μM)\text{IC}_{50} \, (\mu\text{M})
3-Fluoro-5-methyl derivativeEGFR tyrosine kinase8.47 ± 0.18
3-Bromo-5-fluoro analogVEGFR-212.3 ± 0.9

Cytotoxicity Profiling

Preliminary screens against cancer cell lines reveal moderate activity:

Cell LineIC50(μM)\text{IC}_{50} \, (\mu\text{M})Effect
MCF-7 (breast)9.22 ± 0.17G0/G1 cell cycle arrest
HeLa (cervical)10.4 ± 0.3Caspase-3 activation (2.5×\uparrow 2.5\times)

Mechanistic studies suggest ROS generation (35%\uparrow 35\%) and mitochondrial membrane depolarization (ΔΨm=62mV\Delta \Psi_m = -62 \, \text{mV}) as key drivers of apoptosis.

Industrial and Materials Science Applications

Polymer Modification

Incorporation into polyamide backbones enhances thermal stability (Tg22°CT_g \uparrow 22°C) and flame retardancy (LOI 28%\uparrow 28\%) due to fluorine’s radical-scavenging properties .

Sensor Development

The compound’s amine-reactive carboximidamide group enables covalent immobilization on graphene oxide surfaces, creating electrochemical sensors with 1012M10^{-12} \, \text{M} detection limits for heavy metals .

Comparison with Structural Analogs

3-Fluoro-4-methylbenzamidine

  • Structural difference: Methyl at position 4 vs. 5.

  • Bioactivity: 10-fold lower kinase inhibition (IC50=85μM\text{IC}_{50} = 85 \, \mu\text{M}), highlighting the importance of substituent positioning.

5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide

  • Halogen substitution: Bromine vs. fluorine alters lipophilicity (logP=2.1\log P = 2.1).

  • Synthetic yield: 72% vs. 88% for the fluoro derivative, reflecting bromine’s steric effects.

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